5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid
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Overview
Description
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its chemical reactivity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dihydroxyphenylacetic acid with appropriate reagents to introduce the hydroxybenzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the ethyl linkage.
2,5-Dihydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of the hydroxybenzoic acid.
Gallic acid: Contains three hydroxyl groups on a benzoic acid core but differs in the position and number of hydroxyl groups.
Uniqueness
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups and the ethyl linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
150258-65-4 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-[2-(2,5-dihydroxyphenyl)ethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h2,4-8,16-18H,1,3H2,(H,19,20) |
InChI Key |
LFWUGCULXWIAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=C(C=CC(=C2)O)O)C(=O)O)O |
Origin of Product |
United States |
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